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Compound of Interest

Compound Name: Cyclopentyl phenyl ketone

Cat. No.: B1630411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Cyclopentyl Phenyl Ketone, a key intermediate in organic synthesis. This document details

the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, presents the quantitative data in structured tables, and illustrates the

analytical workflow.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Cyclopentyl Phenyl Ketone.

¹H NMR Spectroscopy
Table 1: ¹H NMR Chemical Shift Data for Cyclopentyl Phenyl Ketone
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.95 - 7.92 m 2H Aromatic (ortho-H)

7.55 - 7.42 m 3H
Aromatic (meta- and

para-H)

3.70 p 1H Methine (CH)

1.91 - 1.55 m 8H Methylene (CH₂)

Solvent: CDCl₃, Instrument Frequency: 300 MHz, Reference: Tetramethylsilane (TMS)

¹³C NMR Spectroscopy
Table 2: ¹³C NMR Chemical Shift Data for Cyclopentyl Phenyl Ketone

Chemical Shift (δ) ppm Assignment

202.4 Carbonyl (C=O)

137.2 Aromatic (quaternary C)

132.6 Aromatic (para-C)

128.5 Aromatic (ortho- and meta-C)

46.2 Methine (CH)

30.0 Methylene (CH₂)

26.3 Methylene (CH₂)

Solvent: CDCl₃, Instrument Frequency: 75 MHz, Reference: Tetramethylsilane (TMS)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Cyclopentyl Phenyl Ketone
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Wavenumber (cm⁻¹) Intensity Assignment

~3060 Weak Aromatic C-H Stretch

~2960, ~2870 Medium Aliphatic C-H Stretch

~1685 Strong Carbonyl (C=O) Stretch

~1595, ~1580 Medium-Weak Aromatic C=C Stretch

~1450 Medium CH₂ Bending

~1220 Strong C-C-C Stretch of the ketone

Technique: Liquid Film

Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Cyclopentyl Phenyl
Ketone

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

174 ~30 [M]⁺ (Molecular Ion)

105 100 [C₆H₅CO]⁺ (Benzoyl cation)

77 ~40 [C₆H₅]⁺ (Phenyl cation)

51 ~20 [C₄H₃]⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR

A sample of Cyclopentyl Phenyl Ketone (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is

dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube. The spectra are acquired on a 300 MHz (for ¹H) or 75 MHz (for ¹³C) NMR spectrometer.

For ¹H NMR, a standard pulse sequence is used, and for ¹³C NMR, a proton-decoupled pulse

sequence is typically employed to simplify the spectrum to single lines for each unique carbon

atom.

Infrared (IR) Spectroscopy
Liquid Film Method

A drop of neat Cyclopentyl Phenyl Ketone is placed on the surface of a polished sodium

chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate is carefully placed on

top to create a thin liquid film between the two plates. The "sandwich" is then mounted in the

sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400

cm⁻¹. A background spectrum of the empty salt plates is recorded and automatically subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Method

A small amount of Cyclopentyl Phenyl Ketone is introduced into the ion source of a mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

The molecules are bombarded with a beam of electrons with an energy of 70 eV. This causes

the molecules to ionize and fragment. The resulting positively charged ions are accelerated and

separated by a mass analyzer according to their mass-to-charge ratio (m/z). The detector

records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of

Cyclopentyl Phenyl Ketone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1630411?utm_src=pdf-body
https://www.benchchem.com/product/b1630411?utm_src=pdf-body
https://www.benchchem.com/product/b1630411?utm_src=pdf-body
https://www.benchchem.com/product/b1630411?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structure Elucidation

Cyclopentyl Phenyl
Ketone Sample

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts &
Coupling Constants

Functional Group
Identification

Molecular Weight &
Fragmentation Pattern

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Cyclopentyl Phenyl Ketone.

To cite this document: BenchChem. [Spectroscopic Analysis of Cyclopentyl Phenyl Ketone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630411#spectroscopic-data-of-cyclopentyl-phenyl-
ketone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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